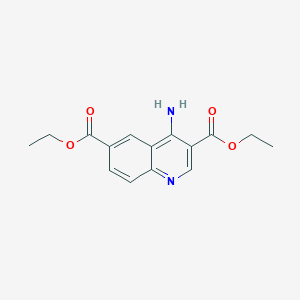

Diethyl 4-aminoquinoline-3,6-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 4-aminoquinoline-3,6-dicarboxylate is a compound with a molecular weight of 288.3 and a molecular formula of C15 H16 N2 O4 . It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been achieved through numerous synthetic routes due to its wide range of biological and pharmacological activities . The synthesis of related compounds involves multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCOC(c1ccc2c(c1)c(c(cn2)C(=O)OCC)N)=O . This compound is achiral .Chemical Reactions Analysis

The 4-aminoquinoline class, which this compound belongs to, has been found to participate in both electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

This compound has a logP value of 3.0524 and a logD value of 3.0524. It has 7 hydrogen bond acceptors and 2 hydrogen bond donors. Its polar surface area is 69.984 .Mécanisme D'action

Target of Action

Diethyl 4-aminoquinoline-3,6-dicarboxylate is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline compounds are Plasmodium species , the parasites responsible for malaria . These compounds interact with the heme polymerase enzyme in the parasite .

Mode of Action

The mode of action of 4-aminoquinoline compounds involves the inhibition of heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The affected biochemical pathway is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, 4-aminoquinoline compounds prevent the conversion of toxic free heme into non-toxic hemozoin . This leads to an accumulation of toxic free heme, which is detrimental to the parasite .

Result of Action

The result of the action of this compound is the death of the Plasmodium parasites due to the accumulation of toxic free heme . This leads to the alleviation of malaria symptoms in the host.

Action Environment

The action of this compound, like other 4-aminoquinoline compounds, can be influenced by various environmental factors. For instance, the emergence of parasite resistance can diminish the value of these compounds

Orientations Futures

The future of 4-aminoquinolines, including Diethyl 4-aminoquinoline-3,6-dicarboxylate, lies in the development of new therapeutic agents. There have been recent medicinal chemistry campaigns resulting in the development of short-chain chloroquine analogues, organometallic antimalarials, and the “fusion” antimalarial trioxaquine .

Propriétés

IUPAC Name |

diethyl 4-aminoquinoline-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-20-14(18)9-5-6-12-10(7-9)13(16)11(8-17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSDJTRVRBVVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)

![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)

![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2909333.png)

![2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2909340.png)

![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B2909342.png)

![2-Methoxy-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2909344.png)

![2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)

![[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2909348.png)

![N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2909350.png)